4-[4-(allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-[4-(allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to first prepare the intermediate compounds through a series of reactions such as alkylation, acylation, and cyclization. The final step often involves the formation of the pyrrol-2-one ring through a cyclization reaction under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[4-(allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The allyloxy and morpholinyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[4-(allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[4-(allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(allyloxy)-2-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one .
Uniqueness
The uniqueness of 4-[4-(allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C27H30N2O5 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H30N2O5/c1-3-15-34-22-10-9-21(18-19(22)2)25(30)23-24(20-7-5-4-6-8-20)29(27(32)26(23)31)12-11-28-13-16-33-17-14-28/h3-10,18,24,30H,1,11-17H2,2H3/b25-23+ |
InChI Key |
BGOQNHGGTMBIPR-WJTDDFOZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4)/O)OCC=C |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CC=C4)O)OCC=C |
Origin of Product |
United States |
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